N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
Description
This compound features a unique molecular architecture combining a furan-2-yl moiety, a pyrrolidine ring, and a 4-methoxyphenoxy acetamide backbone. The furan ring contributes to π-π stacking interactions in biological systems, while the pyrrolidine group enhances solubility and bioavailability. The 4-methoxyphenoxy group may influence receptor binding through electronic and steric effects.
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H24N2O4/c1-23-15-6-8-16(9-7-15)25-14-19(22)20-13-17(18-5-4-12-24-18)21-10-2-3-11-21/h4-9,12,17H,2-3,10-11,13-14H2,1H3,(H,20,22) |
InChI Key |
MHWLOLVVPOCUJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Hypothetically, reactions could involve oxidants (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., Grignard reagents).
Major Products: These reactions could yield derivatives with modified furan or pyrrolidine moieties.
Scientific Research Applications
Chemistry: Investigate its role as a building block for more complex molecules.
Biology: Explore its potential as a pharmacophore or ligand for biological targets.
Medicine: Assess its pharmacological properties, such as anti-inflammatory or antitumor effects.
Industry: Consider applications in materials science or organic synthesis.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Comparisons
Table 1: Key Structural Differences and Similarities
Key Observations :
- Substituent Position: The target’s 4-methoxyphenoxy group differs from the 2-chlorophenoxy in D202-0045 and the 2-methoxyphenoxy in , which may alter receptor binding due to electronic and steric effects.
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activities of Analogues
Key Observations :
Key Observations :
Biological Activity
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 350.84 g/mol |
| Molecular Formula | C18H22N2O3 |
| LogP | 1.9489 |
| Polar Surface Area | 43.871 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
These properties suggest favorable lipophilicity and potential for bioavailability, which are crucial for its biological activity.
Research indicates that compounds similar to this compound may act on various biological targets, including enzymes and receptors involved in critical physiological processes. For instance, inhibitors of cathepsin B, a lysosomal cysteine protease, have been shown to play significant roles in various diseases by modulating proteolytic functions essential for viral entry and replication in human cells .
Pharmacological Effects
- Antiviral Activity : The compound's structural features suggest potential antiviral properties, particularly against viruses that utilize cathepsin B for entry into host cells.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical studies, primarily through the inhibition of inflammatory mediators.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic potential.
Study 1: Inhibition of Cathepsin B
A study evaluated the inhibitory effects of various compounds on cathepsin B activity. The findings revealed that several inhibitors were effective at low micromolar concentrations, suggesting that structurally related compounds might also demonstrate similar efficacy .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the furan and pyrrolidine moieties were found to significantly affect potency and selectivity against target enzymes .
Study 3: Cytotoxicity Assessment
A cytotoxicity assay was conducted using human cancer cell lines treated with this compound. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
